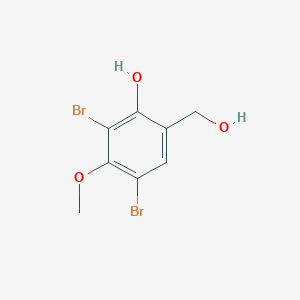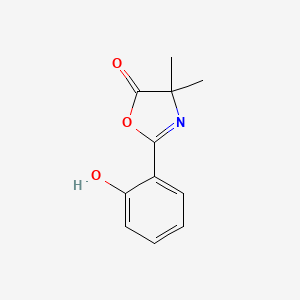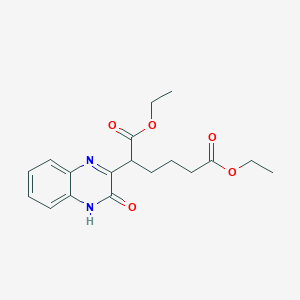
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H8Br2O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol typically involves the bromination of 3-methoxyphenol followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,4-Dibromo-6-(carboxymethyl)-3-methoxyphenol.
Reduction: 2,4-Dibromo-3-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in biological systems, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-(hydroxymethyl)phenol: Lacks the methoxy group, which can affect its reactivity and applications.
2,4-Dibromo-3-methoxyphenol: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.
2,6-Dibromo-4-(hydroxymethyl)phenol:
Uniqueness
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability
Propiedades
Número CAS |
195392-55-3 |
|---|---|
Fórmula molecular |
C8H8Br2O3 |
Peso molecular |
311.95 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2,11-12H,3H2,1H3 |
Clave InChI |
TWDXRSUVLXFFJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Br)O)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)


